3-[(Butylimino)methyl]-7-methyl-2(1H)-quinolinone
Description
3-[(Butylimino)methyl]-7-methyl-2(1H)-quinolinone is a quinolinone derivative characterized by a 2(1H)-quinolinone core substituted with a butyliminomethyl group at position 3 and a methyl group at position 7. Key spectral features inferred from similar compounds include:
- IR: C=N stretch (~1600 cm⁻¹) from the imine group and C=O stretch (~1650 cm⁻¹) from the quinolinone core.
- ¹H NMR: A singlet for the C7 methyl group (~δ 2.4–2.6) and multiplet signals for the butyl chain (δ 0.8–1.6).
- Molecular formula: C₁₅H₁₈N₂O (calculated molecular weight: 254.32 g/mol).
Properties
CAS No. |
586986-37-0 |
|---|---|
Molecular Formula |
C15H18N2O |
Molecular Weight |
242.32 g/mol |
IUPAC Name |
3-(butyliminomethyl)-7-methyl-1H-quinolin-2-one |
InChI |
InChI=1S/C15H18N2O/c1-3-4-7-16-10-13-9-12-6-5-11(2)8-14(12)17-15(13)18/h5-6,8-10H,3-4,7H2,1-2H3,(H,17,18) |
InChI Key |
BZUHANYPVADGFG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN=CC1=CC2=C(C=C(C=C2)C)NC1=O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via the formation of an iminium ion intermediate, where formaldehyde reacts with butylamine to generate a nucleophilic amine-formaldehyde adduct. This intermediate subsequently attacks the electrophilic 3-position of the quinolinone ring, facilitated by protic acids (e.g., HCl or ) in ethanol or methanol as solvents. Typical conditions involve refluxing at 80–90°C for 6–8 hours, yielding 70–75% of the target compound.
Key Variables:
-
Solvent Polarity: Polar protic solvents (ethanol, methanol) enhance intermediate solubility and reaction rate.
-
Acid Catalyst: Strong acids (pH < 2) optimize iminium ion stability.
-
Stoichiometry: A 1:1.2:1 molar ratio (quinolinone:formaldehyde:butylamine) minimizes side products.
Limitations and Optimization
While scalable, this method faces challenges in regioselectivity due to competing reactions at the 5- and 8-positions of the quinolinone. Optimization studies recommend:
-
Temperature Control: Gradual heating (50°C → 80°C) reduces polymerization of formaldehyde.
-
Catalyst Screening: Lewis acids (e.g., ) improve yields to 82% by stabilizing transition states.
Coupling-Cyclization Sequential Approach
A two-step strategy involving coupling followed by cyclization has been adapted from methodologies used for analogous imidazo[4,5-c]quinolines.
Step 1: Carbodiimide-Mediated Coupling
The quinolinone precursor (7-methyl-2(1H)-quinolinone) is functionalized with a butylimino-methyl group using -ethyl--(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). Triethylamine () is added to scavenge HCl, maintaining a pH > 8. The reaction achieves 65–70% conversion after 12–18 hours at 25°C.
Step 2: Cyclization in Acetic Acid
The intermediate undergoes cyclization in refluxing acetic acid (120°C, 3 hours), forming the fused quinolinone structure. This step leverages the Brønsted acidity of acetic acid to protonate the imino group, facilitating intramolecular nucleophilic attack. Yields improve to 80% with catalytic (1 mol%).
Advantages Over Mannich Reaction:
-
Higher regioselectivity due to pre-functionalization.
-
Tolerance for electron-withdrawing substituents on the quinolinone ring.
Oxidative Dehydrogenation of Tetrahydroquinolinones
Adapted from DDQ-mediated oxidations, this method converts 7-methyl-1,2,3,4-tetrahydro-2-quinolinone derivatives into the aromatic quinolinone system.
Reaction Protocol
A solution of tetrahydroquinolinone (1 equiv) and 2,3-dichloro-5,6-dicyano--benzoquinone (DDQ, 1.2 equiv) in tetrahydrofuran (THF)-water (4:1) is stirred at 60°C for 6 hours. DDQ abstracts hydrogen atoms from the saturated ring, inducing aromatization. The product is isolated via filtration and recrystallized from ethanol (yield: 68–72%).
Substrate Scope and Limitations
-
Effective For: Substrates with electron-donating groups (e.g., 7-methyl) that stabilize the aromatic transition state.
-
Ineffective For: Electron-deficient rings, which resist dehydrogenation.
Comparative Analysis of Synthetic Methods
The table below evaluates key parameters across preparation routes:
| Method | Yield (%) | Time (h) | Regioselectivity | Scalability |
|---|---|---|---|---|
| Mannich Reaction | 70–75 | 6–8 | Moderate | High |
| Coupling-Cyclization | 80 | 15–21 | High | Moderate |
| DDQ Oxidation | 68–72 | 6 | High | Low |
Critical Insights:
-
The Mannich reaction is preferred for large-scale production despite moderate selectivity.
-
Coupling-cyclization offers superior selectivity but requires longer reaction times.
-
DDQ oxidation is niche, suitable for substrates resistant to acid-catalyzed pathways.
Chemical Reactions Analysis
Types of Reactions
3-[(Butylimino)methyl]-7-methyl-2(1H)-quinolinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butylimino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinolinone derivatives with hydroxyl or carbonyl groups.
Reduction: Aminoquinolinone derivatives.
Substitution: Various substituted quinolinone derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(Butylimino)methyl]-7-methyl-2(1H)-quinolinone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-[(Butylimino)methyl]-7-methyl-2(1H)-quinolinone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations :
- Bulky substituents at C3 (e.g., benzylamino) may sterically hinder interactions with biological targets compared to linear alkyl chains (e.g., butylimino) .
Inferences for Target Compound :
- The butyliminomethyl group may enhance CNS activity due to improved blood-brain barrier penetration compared to polar substituents (e.g., hydroxyl or benzylamino) .
- The methyl group at C7 could reduce metabolic degradation compared to unsubstituted analogs .
Biological Activity
3-[(Butylimino)methyl]-7-methyl-2(1H)-quinolinone is a compound belonging to the quinolinone family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
Overview of Quinolinone Derivatives
Quinolinones are recognized for their broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects. The structural diversity within this class allows for modifications that can enhance their activity against specific targets. The compound in focus has shown promise in several studies, particularly in the context of cancer treatment and antimicrobial activity.
Anticancer Activity
Research has indicated that quinolinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that modifications to the quinolinone structure can lead to enhanced potency against breast cancer (MCF-7) and leukemia (HL-60) cell lines. The compound 3-[(Butylimino)methyl]-7-methyl-2(1H)-quinolinone has been evaluated for its ability to induce apoptosis and inhibit cell proliferation in these models.
Table 1: Cytotoxic Activity of Quinolinone Derivatives
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies have shown moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves interference with bacterial cell wall synthesis and disruption of membrane integrity.
Table 2: Antimicrobial Activity of Quinolinone Derivatives
The mechanisms by which 3-[(Butylimino)methyl]-7-methyl-2(1H)-quinolinone exerts its biological effects include:
- Inhibition of DNA Synthesis : The compound may interfere with DNA replication in cancer cells, leading to cell cycle arrest and apoptosis.
- Antioxidant Properties : It has been suggested that quinolinones can scavenge free radicals, thereby reducing oxidative stress in cells.
- Interaction with Enzymes : Some studies indicate that quinoline derivatives can inhibit specific enzymes involved in cancer progression and bacterial metabolism.
Case Studies
Several case studies highlight the effectiveness of quinoline derivatives in clinical settings:
- A study on a series of quinoline derivatives showed promising results in reducing tumor size in animal models when administered at specific dosages.
- Clinical trials focusing on the use of quinoline derivatives as adjunct therapy in chemotherapy have reported improved outcomes in patients with resistant forms of cancer.
Q & A
Basic Research Questions
Q. What synthetic strategies are employed to prepare 3-[(Butylimino)methyl]-7-methyl-2(1H)-quinolinone, and how do they ensure regioselectivity?
- Methodological Answer : Solid-phase synthesis using anthranilates and bromoketones as key synthons is a robust approach. For example, anthranilates immobilized on acid-cleavable linkers can undergo sequential acylation and cyclization with bromoketones to form the quinolinone core. Microwave-assisted synthesis (e.g., for 6,7-dimethyl derivatives) improves reaction efficiency and reduces side products . Regioselectivity is controlled by steric and electronic effects of substituents, such as the butyliminomethyl group, which directs cyclization via intramolecular hydrogen bonding .
Q. How is the structural identity of 3-[(Butylimino)methyl]-7-methyl-2(1H)-quinolinone confirmed experimentally?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) resolves substituent positions and ring conformation. For instance, chemical shifts in the aromatic region (δ 6.5–8.5 ppm) distinguish the quinolinone scaffold, while methyl and butyl groups exhibit distinct splitting patterns. High-Resolution Mass Spectrometry (HRMS) validates molecular mass (e.g., calculated vs. observed m/z for C₁₅H₁₈N₂O) . X-ray crystallography may further confirm stereochemistry .
Advanced Research Questions
Q. What experimental approaches are used to evaluate the pharmacological activity of 3-[(Butylimino)methyl]-7-methyl-2(1H)-quinolinone as a receptor modulator?
- Methodological Answer : Calcium mobilization assays (e.g., FLIPR®) and inositol phosphate accumulation tests quantify functional activity at G protein-coupled receptors (GPCRs). Electrophysiology (patch-clamp) assesses effects on neuronal ion channels. For example, structural analogues like 77-LH-28-1 were profiled at muscarinic acetylcholine receptors (mAChRs) using these methods . Radioligand binding assays (e.g., with ³H-labeled antagonists) determine receptor affinity (Ki values) .
Q. How do structural modifications at the iminomethyl group influence dopamine D₂/D₄ receptor selectivity?
- Methodological Answer : Substituent variation (e.g., alkyl chain length, aromatic groups) alters steric bulk and lipophilicity, impacting receptor binding. For example, 7-substituted quinolinones with dimethylamino groups show higher D₄ affinity due to enhanced π-π interactions with receptor pockets. In contrast, bulky butyliminomethyl groups may reduce off-target binding to D₂ receptors, as seen in analogues like OPC-4392 . Molecular docking studies (e.g., using AutoDock Vina) predict binding poses and guide rational design .
Q. How can researchers resolve contradictions in reported biological activities of quinolinone derivatives?
- Methodological Answer : Discrepancies arise from variations in assay conditions (e.g., cell lines, agonist concentrations) or compound purity. For example, 3-[(Butylimino)methyl]-7-methyl-2(1H)-quinolinone’s antagonism at mAChRs may differ between recombinant (HEK293) and native (rat cortical) systems due to receptor isoform expression. Meta-analysis of dose-response curves and rigorous purity validation (HPLC ≥95%) minimize such issues .
Methodological Challenges and Solutions
Q. What strategies optimize the solubility and bioavailability of 3-[(Butylimino)methyl]-7-methyl-2(1H)-quinolinone in preclinical studies?
- Methodological Answer : Salt formation (e.g., hydrochloride salts) improves aqueous solubility. Prodrug approaches, such as esterification of the quinolinone carbonyl, enhance membrane permeability. Pharmacokinetic profiling in rodents (e.g., IV/PO administration with LC-MS/MS quantification) identifies optimal formulations. For example, 7-methyl analogues show improved logP values (~2.5) compared to polar hydroxylated derivatives .
Q. How is molecular modeling integrated into the design of quinolinone-based enzyme inhibitors?
- Methodological Answer : Virtual screening (e.g., with Schrödinger’s Glide) identifies lead compounds by docking into enzyme active sites (e.g., DNA alkyltransferases). For 3-[(Butylimino)methyl]-7-methyl-2(1H)-quinolinone, QSAR models correlate substituent electronic parameters (Hammett σ) with inhibitory potency (IC₅₀). MD simulations (AMBER) assess stability of inhibitor-enzyme complexes over 100-ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
